molecular formula C16H16N2O3 B5489850 N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide

N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide

Cat. No. B5489850
M. Wt: 284.31 g/mol
InChI Key: GTRRNISCWIDUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide, also known as MAB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2014 and has gained popularity among recreational drug users due to its potent psychoactive effects. However, the scientific community has also shown interest in this compound due to its potential therapeutic applications.

Mechanism of Action

N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It has been shown to have a higher affinity for CB1 receptors than for CB2 receptors. Activation of these receptors leads to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. It can induce hypothermia, decrease locomotor activity, and impair memory and learning in animal models. It can also increase heart rate and blood pressure, and cause seizures and respiratory depression at high doses.

Advantages and Limitations for Lab Experiments

N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide has several advantages as a research tool. It is highly potent and selective for the cannabinoid receptors, making it useful for investigating the role of these receptors in various physiological processes. However, its psychoactive effects and potential for abuse limit its use in certain experiments and require careful handling and storage.

Future Directions

There are several future directions for research on N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another area of interest is its use as a tool for investigating the role of the endocannabinoid system in various physiological processes. Further studies are needed to fully understand the potential benefits and limitations of N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide.

Synthesis Methods

The synthesis of N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide involves the reaction of 2-(4-methoxyphenyl)acetyl chloride with N-(tert-butoxycarbonyl)glycine methyl ester in the presence of triethylamine. The resulting intermediate is then reacted with 5-amino-1-(4-chlorobenzyl)-1H-indazole-3-carboxamide to yield N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide.

Scientific Research Applications

N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide has been used in various scientific studies to investigate its potential therapeutic applications. One study found that N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2-(4-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-20-14-9-7-12(8-10-14)11-15(19)21-18-16(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRRNISCWIDUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)ON=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC(=O)O/N=C(/C2=CC=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide

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